Comprehensive Technical Guide: H-Ala-Gly-Ala-Ala-OH (CAS 245730-24-9) – Synthesis, Structural Dynamics, and Enzymatic Applications
Comprehensive Technical Guide: H-Ala-Gly-Ala-Ala-OH (CAS 245730-24-9) – Synthesis, Structural Dynamics, and Enzymatic Applications
Executive Summary
The tetrapeptide H-Ala-Gly-Ala-Ala-OH (Alanine-Glycine-Alanine-Alanine), formally identified by CAS Number 245730-24-9 [1], is a critical structural motif in biomaterials science and a highly specific substrate in enzymology. As a core repeating unit found in the crystalline β -sheet segments of silk fibroin, this peptide sequence dictates the nanoscale self-assembly and extraordinary tensile strength of spider and silkworm silk[2]. Furthermore, its precise sequence makes it an ideal model substrate for investigating the kinetics of specific exopeptidases, such as dipeptidyl-dipeptidase[3].
This whitepaper provides an in-depth technical analysis of H-Ala-Gly-Ala-Ala-OH, detailing its physicochemical properties, field-proven synthesis protocols, and its dual utility in materials engineering and biochemical assays.
Physicochemical Profiling
Understanding the baseline molecular characteristics of H-Ala-Gly-Ala-Ala-OH is essential for predicting its solubility, isoelectric point, and behavior in solid-phase synthesis.
| Property | Value | Causality / Significance |
| Sequence | H-Ala-Gly-Ala-Ala-OH | Alternating hydrophobic (Ala) and flexible (Gly) residues promote β -sheet packing. |
| CAS Number | 245730-24-9 | Unique chemical registry identifier for the L-isomer tetrapeptide[1]. |
| Molecular Formula | C 11 H 20 N 4 O 5 | Defines the stoichiometric mass required for synthetic yield calculations. |
| Molecular Weight | 288.3 g/mol | Low molecular weight allows for rapid diffusion in hydrogel matrices. |
| Net Charge (pH 7.4) | Neutral (Zwitterionic) | The free N-terminus (+1) and C-terminus (-1) neutralize, minimizing electrostatic repulsion during self-assembly. |
| Hydrophobicity | High | The presence of three methyl side chains (Alanine) drives hydrophobic collapse in aqueous media. |
Biological & Material Significance
Crystalline Domains in Silk Fibroin
In nature, the mechanical resilience of spider dragline silk and silkworm cocoons relies on the structural hierarchy of the silk fibroin protein. The crystalline segments of these proteins are heavily enriched with polyalanine and glycine sequences, specifically alternating motifs such as -Ala-Ala-Ala-Ala-Gly-Ala-Ala- and -Gly-Ala-Gly-Ala-[2].
The H-Ala-Gly-Ala-Ala-OH tetrapeptide serves as a minimal functional model for these domains. The methyl groups of the alanine residues interlock via hydrophobic interactions, while the lack of a side chain in glycine allows for tight inter-chain spacing. This steric arrangement facilitates extensive intermolecular hydrogen bonding between the peptide backbones, driving the spontaneous self-assembly of the peptide into highly ordered, water-insoluble β -sheet structures[2].
Enzymatic Substrate for Dipeptidyl-Dipeptidase
Beyond structural materials, H-Ala-Gly-Ala-Ala-OH is utilized as a highly specific substrate for Dipeptidyl-dipeptidase (EC 3.4.14.6) . This thiol-activated exopeptidase preferentially cleaves dipeptides from the N-terminus of tetrapeptide substrates[3]. When exposed to this enzyme, H-Ala-Gly-Ala-Ala-OH is catalytically hydrolyzed into two distinct dipeptides: H-Ala-Gly-OH and H-Ala-Ala-OH. This predictable cleavage makes the tetrapeptide an excellent standard for quantifying protease activity and screening enzyme inhibitors[3].
Fig 1: Enzymatic cleavage pathway of H-Ala-Gly-Ala-Ala-OH by Dipeptidyl-dipeptidase.
Synthesis Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)
To ensure high fidelity and prevent racemization, H-Ala-Gly-Ala-Ala-OH is synthesized via standard Fmoc (Fluorenylmethyloxycarbonyl) Solid-Phase Peptide Synthesis. The protocol below is designed as a self-validating system, utilizing intermediate colorimetric tests to guarantee coupling efficiency.
Reagents and Materials
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Solid Support: Wang Resin (0.6 - 0.8 mmol/g loading). Rationale: Wang resin yields a C-terminal carboxylic acid upon cleavage, matching the target structure.
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Protected Amino Acids: Fmoc-Ala-OH, Fmoc-Gly-OH.
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Coupling Reagents: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine).
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Deprotection Solution: 20% Piperidine in DMF (Dimethylformamide).
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Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H 2 O.
Step-by-Step SPPS Protocol
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Resin Swelling: Suspend Wang resin in DCM (Dichloromethane) for 30 minutes to expand the polymer matrix, maximizing the accessibility of reactive sites. Wash thoroughly with DMF.
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First Amino Acid Loading: Couple the first amino acid (Fmoc-Ala-OH) to the Wang resin using a symmetrical anhydride method or MSNT/MeIm to prevent enantiomerization at the C-terminus.
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Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Mechanism: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating β -elimination to expose the primary amine.
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Iterative Coupling:
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Mix 3 equivalents of the next amino acid (Fmoc-Ala-OH, then Fmoc-Gly-OH, then Fmoc-Ala-OH) with 3 eq HBTU and 6 eq DIPEA in DMF.
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Add to the resin and agitate for 45 minutes. Mechanism: HBTU converts the carboxylic acid of the incoming amino acid into a highly reactive OBt ester, which is rapidly attacked by the resin-bound free amine.
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Self-Validation Step (Kaiser Test): After each coupling, perform a Kaiser test. A yellow/colorless result confirms complete coupling (absence of free amines). A blue result indicates incomplete coupling, necessitating a repeated coupling cycle.
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Global Cleavage: Following the final Fmoc deprotection, treat the resin with the TFA cleavage cocktail for 2 hours at room temperature. Mechanism: TFA breaks the ester bond anchoring the peptide to the Wang resin.
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Precipitation & Purification: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and purify the crude pellet via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Fig 2: Iterative Solid-Phase Peptide Synthesis (SPPS) workflow for H-Ala-Gly-Ala-Ala-OH.
Experimental Workflow: Enzymatic Cleavage Assay
To utilize H-Ala-Gly-Ala-Ala-OH as a functional probe for exopeptidase activity, the following standardized enzymatic assay protocol is recommended.
Assay Preparation
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Substrate Stock: Dissolve synthetic H-Ala-Gly-Ala-Ala-OH in a 50 mM Tris-HCl buffer (pH 7.2) to a final concentration of 1 mM. Note: Due to the hydrophobic nature of the poly-alanine sequence, gentle sonication may be required to achieve complete dissolution.
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Enzyme Activation: Reconstitute Dipeptidyl-dipeptidase in the same buffer. Because this enzyme is a thiol-activated peptidase, add 2 mM Dithiothreitol (DTT) to the buffer to maintain the active site cysteine in a reduced state[3].
Reaction Kinetics & Analysis
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Incubation: Mix 90 μ L of the substrate solution with 10 μ L of the activated enzyme. Incubate at 37°C in a thermocycler.
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Quenching: At defined time intervals (e.g., 5, 15, 30, 60 minutes), extract 10 μ L aliquots and immediately quench the reaction by adding 10 μ L of 1% TFA. The sudden drop in pH denatures the enzyme, halting hydrolysis.
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LC-MS Quantification: Inject the quenched samples into an LC-MS system. Monitor the depletion of the parent ion ( m/z 289.1 [M+H] + ) and the emergence of the product dipeptide ions (H-Ala-Gly-OH, m/z 147.1[M+H] + ; H-Ala-Ala-OH, m/z 161.1[M+H] + ).
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Data Synthesis: Plot the area under the curve (AUC) of the product peaks against time to calculate the initial velocity ( V0 ) and derive the Michaelis-Menten constants ( Km and kcat ).
References
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AIP Publishing. "Nanoscale self-assembly and water retention properties of silk fibroin–riboflavin hydrogel." The Journal of Chemical Physics, 2025. Available at:[Link][2]
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Grokipedia. "Dipeptidyl-dipeptidase (EC 3.4.14.6)." Grokipedia Enzymology Database. Available at: [Link][3]
